molecular formula C21H17N3O B14720579 N-(4-phenylmethoxyphenyl)quinazolin-4-amine CAS No. 6697-39-8

N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Cat. No.: B14720579
CAS No.: 6697-39-8
M. Wt: 327.4 g/mol
InChI Key: CQXFMKMVOOUGSS-UHFFFAOYSA-N
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Description

N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities . This compound, with its unique structure, is being explored for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenylmethoxyphenyl)quinazolin-4-amine typically involves the reaction of 4-chloroquinazoline with 4-phenylmethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom in the quinazoline ring is replaced by the aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenylmethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of N-(4-phenylmethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenylmethoxyphenyl)quinazolin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the phenylmethoxy group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .

Properties

CAS No.

6697-39-8

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)quinazolin-4-amine

InChI

InChI=1S/C21H17N3O/c1-2-6-16(7-3-1)14-25-18-12-10-17(11-13-18)24-21-19-8-4-5-9-20(19)22-15-23-21/h1-13,15H,14H2,(H,22,23,24)

InChI Key

CQXFMKMVOOUGSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Origin of Product

United States

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